molecular formula C10H13N5O3S B12092844 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol

2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol

Cat. No.: B12092844
M. Wt: 283.31 g/mol
InChI Key: HLJHWWUZHBUUAC-UHFFFAOYSA-N
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Description

5’-Thioadenosine, also known as 5’-Methylthioadenosine, is a sulfur-containing nucleoside derived from adenosine. It plays a crucial role in the methionine salvage pathway, which is essential for the recycling of methionine from S-adenosylmethionine. This compound is involved in various biological processes and has significant implications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Thioadenosine can be synthesized through several methods. One common approach involves the reaction of adenosine with a thiol compound under specific conditions. For instance, adenosine can be treated with methylthiol in the presence of a catalyst to yield 5’-Thioadenosine .

Industrial Production Methods: In industrial settings, the production of 5’-Thioadenosine often involves bioprocessing techniques. High cell density cultivations of recombinant Escherichia coli expressing nucleoside phosphorylases are employed to achieve high yields of the compound. This method allows for efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 5’-Thioadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioadenosine derivatives .

Scientific Research Applications

5’-Thioadenosine has a wide range of applications in scientific research:

Mechanism of Action

5’-Thioadenosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: 5’-Thioadenosine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This sulfur atom allows it to participate in specific reactions and pathways that are not accessible to its non-sulfur-containing analogs .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHWWUZHBUUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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